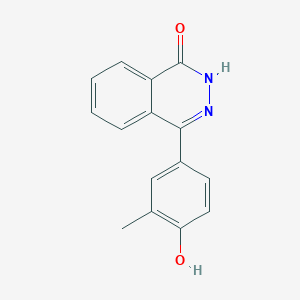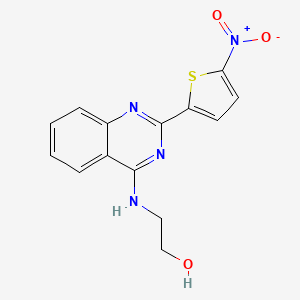
4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable aromatic amine and an aldehyde, the quinazoline core can be synthesized through a cyclization reaction.
Introduction of the Nitro Group: The nitro group can be introduced via nitration using concentrated nitric acid and sulfuric acid.
Attachment of the Thienyl Group: The thienyl group can be attached through a coupling reaction, such as Suzuki or Stille coupling.
Hydroxyethylamino Substitution: The final step involves the substitution of the amino group with a hydroxyethyl group using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolines.
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The nitro group may also play a role in redox reactions within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Hydroxyethylamino)-2-phenylquinazoline
- 4-(2-Hydroxyethylamino)-2-(4-nitrophenyl)quinazoline
- 4-(2-Hydroxyethylamino)-2-(2-thienyl)quinazoline
Uniqueness
4-(2-Hydroxyethylamino)-2-(5-nitro-2-thienyl)quinazoline is unique due to the presence of both the nitro and thienyl groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Propiedades
Número CAS |
33389-36-5 |
|---|---|
Fórmula molecular |
C14H12N4O3S |
Peso molecular |
316.34 g/mol |
Nombre IUPAC |
2-[[2-(5-nitrothiophen-2-yl)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H12N4O3S/c19-8-7-15-13-9-3-1-2-4-10(9)16-14(17-13)11-5-6-12(22-11)18(20)21/h1-6,19H,7-8H2,(H,15,16,17) |
Clave InChI |
QPLQHOGBXHYUEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(S3)[N+](=O)[O-])NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


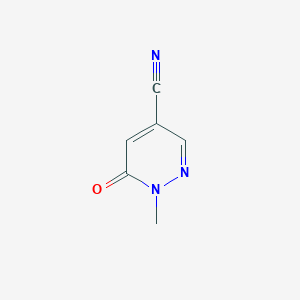

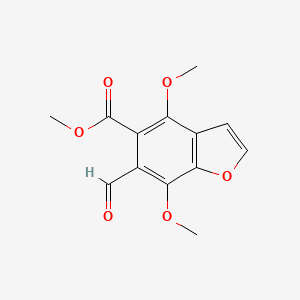
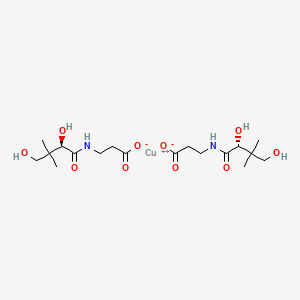

![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)
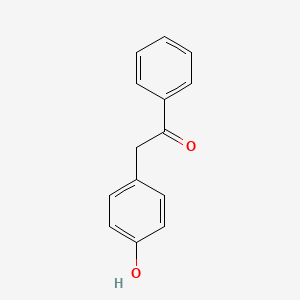
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
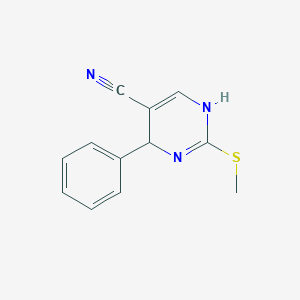
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
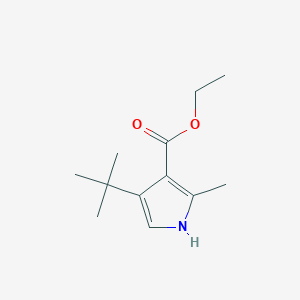
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
